molecular formula C10H20N2O2 B4879158 N,N'-1,4-butanediyldipropanamide

N,N'-1,4-butanediyldipropanamide

Cat. No. B4879158
M. Wt: 200.28 g/mol
InChI Key: PNTPOZQNDPIOQL-UHFFFAOYSA-N
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Description

N,N'-1,4-butanediyldipropanamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a diamide compound that is synthesized through a multistep process.

Scientific Research Applications

N,N'-1,4-butanediyldipropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N,N'-1,4-butanediyldipropanamide has been shown to have anti-inflammatory and neuroprotective effects. N,N'-1,4-butanediyldipropanamide has also been studied for its potential use as a drug delivery system. In agriculture, N,N'-1,4-butanediyldipropanamide has been shown to have antifungal properties and can be used as a pesticide. In materials science, N,N'-1,4-butanediyldipropanamide has been studied for its potential use as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of N,N'-1,4-butanediyldipropanamide is not fully understood. However, it is believed that N,N'-1,4-butanediyldipropanamide acts by inhibiting the activity of certain enzymes and proteins in the body. N,N'-1,4-butanediyldipropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N,N'-1,4-butanediyldipropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Biochemical and Physiological Effects:
N,N'-1,4-butanediyldipropanamide has been shown to have anti-inflammatory and neuroprotective effects. N,N'-1,4-butanediyldipropanamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N,N'-1,4-butanediyldipropanamide has also been shown to protect neurons from oxidative stress and apoptosis. In addition, N,N'-1,4-butanediyldipropanamide has been shown to have antifungal properties and can be used as a pesticide.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-1,4-butanediyldipropanamide in lab experiments is its low toxicity. N,N'-1,4-butanediyldipropanamide has been shown to have low toxicity in animal studies. Another advantage is its stability. N,N'-1,4-butanediyldipropanamide is stable under a wide range of conditions, making it a useful compound for various applications. One limitation of using N,N'-1,4-butanediyldipropanamide in lab experiments is its low solubility in water. N,N'-1,4-butanediyldipropanamide is only slightly soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of N,N'-1,4-butanediyldipropanamide. One direction is to further explore its potential applications in medicine. N,N'-1,4-butanediyldipropanamide has shown promising results in animal studies for the treatment of inflammatory diseases and neurodegenerative disorders. Another direction is to explore its potential use as a building block for the synthesis of new materials. N,N'-1,4-butanediyldipropanamide has unique structural properties that make it a useful compound for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of N,N'-1,4-butanediyldipropanamide. Understanding the mechanism of action could lead to the development of more effective drugs and therapies.

Synthesis Methods

The synthesis of N,N'-1,4-butanediyldipropanamide involves a multistep process that includes the reaction of butanediol with acrylonitrile to form 4-cyanobutanal. The 4-cyanobutanal is then reacted with propanamide to form N-(4-cyano-1-oxobutyl)propanamide. The final step involves the reduction of the N-(4-cyano-1-oxobutyl)propanamide with sodium borohydride to form N,N'-1,4-butanediyldipropanamide. The overall yield of this process is approximately 50%.

properties

IUPAC Name

N-[4-(propanoylamino)butyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPOZQNDPIOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCCNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Propanamidobutyl)propanamide

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